molecular formula C10H9F4N B15237483 (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B15237483
M. Wt: 219.18 g/mol
InChI Key: VGYUUWNLSDVBBY-VIFPVBQESA-N
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Description

(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine featuring a 3-fluoro-4-(trifluoromethyl)phenyl substituent attached to a propenylamine backbone.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1

InChI Key

VGYUUWNLSDVBBY-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties.

Biology: In biological research, this compound can be used to study the effects of fluoro and trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of pesticides and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, functional groups, and physicochemical properties.

Substituent Variations

Trifluoromethyl vs. Trifluoromethoxy Substitution
  • Target Compound : 3-Fluoro-4-(trifluoromethyl)phenyl group.
  • Analog from : (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine replaces the trifluoromethyl (-CF₃) with trifluoromethoxy (-OCF₃) .
    • Impact : The -OCF₃ group introduces increased steric bulk and altered electron-withdrawing effects compared to -CF₃. This substitution may reduce membrane permeability but enhance resistance to oxidative metabolism.
Fluorine Positioning
  • Compound 230 () : 1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one shares the same aryl substituent as the target but features a ketone and an alkyne chain instead of an amine and propenyl group .
    • Impact : The ketone’s electrophilic nature contrasts with the amine’s nucleophilicity, affecting reactivity in synthetic pathways or target interactions.

Functional Group Differences

Compound Name Functional Group Backbone Chain Key Properties Source
Target Amine Primary amine Prop-2-enyl Basic (pKa ~9–10), hydrogen-bond donor N/A
Compound 230 () Ketone But-2-ynyl Electrophilic, polar (logP ~2.5*)
Patent Esters () Ester/Carbamate Propyl/Propenyl Prodrug potential, enhanced lipophilicity

*Estimated from ESIMS data (m/z 230.9) and structural analogs.

Physicochemical and Spectroscopic Data

  • Compound 230 () :
    • 1H NMR : δ 8.01–8.10 (m, 3H, aryl), 2.26 (s, 3H, methyl) .
    • ESIMS : m/z 230.9 (M+1), confirming molecular weight ~231 g/mol.
  • Target Compound :
    • Theoretical Properties : Predicted molecular weight ~219 g/mol (C₁₀H₉F₄N). The amine group increases water solubility compared to ketone analogs.

Research Findings and Implications

  • Synthetic Relevance : The trifluoromethyl-fluoroaryl motif is recurrent in patented pharmaceutical intermediates (), underscoring its utility in drug design for optimizing target engagement and pharmacokinetics .
  • Functional Group Trade-offs : Amine-containing analogs (e.g., the target) are more amenable to salt formation (improving solubility) but may exhibit higher metabolic clearance than ester prodrugs .
  • Spectroscopic Signatures : Trifluoromethyl groups induce distinct ¹⁹F NMR shifts (~-60 to -70 ppm) and deshielded ¹H signals in aryl regions, aiding structural characterization .

Biological Activity

(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound with significant interest in medicinal chemistry due to its unique structural features. The compound consists of a prop-2-enylamine moiety attached to a phenyl ring, which is further substituted with both a fluorine and a trifluoromethyl group. This combination of functional groups enhances its potential biological activities, making it a valuable subject for research.

The molecular formula of this compound is C10H9F4N, with a molecular weight of approximately 219.18 g/mol. The presence of multiple fluorine atoms contributes to its distinctive physical and chemical properties, which can influence its biological interactions.

PropertyValue
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
IUPAC Name(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine
InChI KeyVGYUUWNLSDVBBY-SECBINFHSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound's binding affinity and selectivity, potentially modulating various signaling pathways. This interaction can lead to significant biological effects, including enzyme inhibition and modulation of inflammatory processes.

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities. For this compound, the following activities have been noted:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, offering therapeutic potential for inflammatory diseases.
  • Enzyme Interaction : It shows promise in modulating enzyme activity, particularly in pathways related to neurotransmitter regulation.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound inhibited the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition could translate into therapeutic applications for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Trifluoromethylphenyl)allylamineSimilar amine structureFocused on trifluoromethyl substitution
3-FluoroanilineContains fluorine but lacks trifluoromethylSimpler structure; less steric hindrance
4-Fluoro-N,N-dimethylanilineDimethyl substitution on nitrogenIncreased lipophilicity; different biological activity

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.

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